

thioridazine multidrug resistance reversal efficacy

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Compound Focus: Thioridazine Hydrochloride

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Mechanisms of Multidrug Resistance Reversal

Thioridazine (TZ) counteracts multidrug resistance through several key mechanisms, which vary between bacterial and cancer cells.

Mechanism	Pathophysiological Context	Detailed Description
Efflux Pump Inhibition [1] [2]	Microbiology (e.g., <i>M. tuberculosis</i> , <i>C. difficile</i>); Cancer	Binds to and inhibits ATP-binding cassette (ABC) transporters (e.g., P-gp, CD2068), reducing antibiotic/chemotherapy drug expulsion [3] [1] [2].
Metabolic Pathway Disruption [2]	Microbiology (<i>M. tuberculosis</i>)	Inhibits type-II NADH-menaquinone oxidoreductase (NDH-2), disrupting electron transport chain and energy metabolism, effective against replicating and dormant bacteria [2].
Calmodulin Inhibition [1]	Cancer	Potent anti-calmodulin activity destabilizes calcium-dependent enzymes involved in cellular proliferation [1].

Mechanism	Pathophysiological Context	Detailed Description
Dopamine Receptor D2 Antagonism [1]	Cancer	DRD2 antagonism inhibits proliferation and induces apoptosis/cell death, particularly in cancer stem cells (CSCs) [1].
PI3K/Akt/mTOR Pathway Inhibition [4] [1] [5]	Cancer	Suppresses phosphorylation of Akt/mTOR/p70S6K, inhibiting tumor growth/survival signals and inducing apoptosis [4] [5] [6].
Skp2 Downregulation [5]	Cancer (Gastric Cancer)	Directly binds Skp2, reducing expression at transcriptional/translational levels; inhibits Skp2/Akt/mTOR/GLUT1 signaling to suppress glycolysis [5].

Efficacy Data in Tuberculosis and Cancer Models

Experimental data from in vitro and in vivo studies demonstrate thioridazine's efficacy in reversing resistance across different contexts.

Activity Against Mycobacterium tuberculosis

Model / Assay	Strain / Type	Key Findings / Outcome	Reference
In Vitro MIC	Susceptible & Resistant Mtb	MIC range: 4 - 32 µg/mL (varied by strain/method); active against drug-susceptible, MDR, XDR strains [2] [7].	[2] [7]
Mouse Model (in vivo)	MDR-TB (Strain 900)	32 mg/kg & 70 mg/kg TZ monotherapy for 2 months: significant CFU reduction (~2.4 log) in lungs [8].	[8]

Model / Assay	Strain / Type	Key Findings / Outcome	Reference
Mouse Model (in vivo)	Susceptible TB (H37Rv)	TZ + RIF/INH/PZA first-line regimen: synergistic effect, significantly greater CFU reduction (6.2 log) vs regimen alone (5.9 log) [8].	[8]

Activity in Cancer Models

Model / Assay	Cell Line / Animal Model	Key Findings / Outcome	Reference
In Vitro Efflux Inhibition	MDR Mouse T-lymphoma	TZ (5-10 µg/mL) induced apoptosis; at 10 µg/mL, 49.54% early-apoptotic, 27.26% late-apoptotic/necrotic [1].	[1]
In Vitro & In Vivo	Trastuzumab-Resistant Gastric Cancer	TZ restored trastuzumab sensitivity by inhibiting Skp2-mediated glycolysis; combination with lapatinib showed enhanced effect [5].	[5]
In Vivo Mouse Model	Triple-Negative Breast Cancer (4T1)	TZ + Carboplatin inhibited tumor growth/lung metastasis more effectively than monotherapy; suppressed PI3K/Akt/mTOR, activated ER stress [6].	[6]

Key Experimental Protocols

Standard methodologies used to generate the cited data provide a framework for your own research.

Time-Kill Kinetics Assay (Microbiology)

This protocol evaluates the concentration- and time-dependent bactericidal activity of a drug [3] [7].

- **Culture Preparation:** Grow *C. difficile* or *M. tuberculosis* to log-phase in brain heart infusion medium (BHI) or Middlebrook 7H9 broth [3] [7].
- **Drug Exposure:** Seed cultures in 96-well plates, expose to drugs at MIC values (e.g., 64 µg/mL TZ for *C. difficile*). Include control antibiotics [3].
- **Incubation & Measurement:** Incubate under anaerobic (for *C. difficile*) or shaking conditions at 37°C. Monitor viable cell count by measuring OD600 every 10 minutes for 6 hours [3].
- **Data Analysis:** Calculate relative growth (OD600 at Tn / OD600 at T0). Compare killing kinetics of TZ versus control drugs [3].

Checkerboard Synergy Assay (Microbiology & Cancer)

This assay quantifies drug interaction synergy or antagonism by determining the Fractional Inhibitory Concentration Index (FICI) [3].

- **Serial Dilution:** Perform two-fold serial dilutions of two drugs (e.g., TZ and an antibiotic) in a 96-well plate, creating combination matrix [3].
- **Inoculation:** Seed bacterial culture (e.g., *C. difficile*) or cancer cell suspension at standardized density (e.g., 1×10^5 CFU/well) [3].
- **Incubation & Assessment:** Incubate plates (48 hours for bacteria). Measure growth inhibition via turbidity (OD600) or cell viability assay [3].
- **FICI Calculation:**
 - $FICI = (CA / MICA) + (CB / MICB)$
 - CA, CB: concentrations of drugs A and B in combination
 - MICA, MICB: MICs of drugs A and B alone
 - $FICI \leq 0.5$: synergy; $0.5 < FICI \leq 4$: no interaction; $FICI > 4$: antagonism [3]

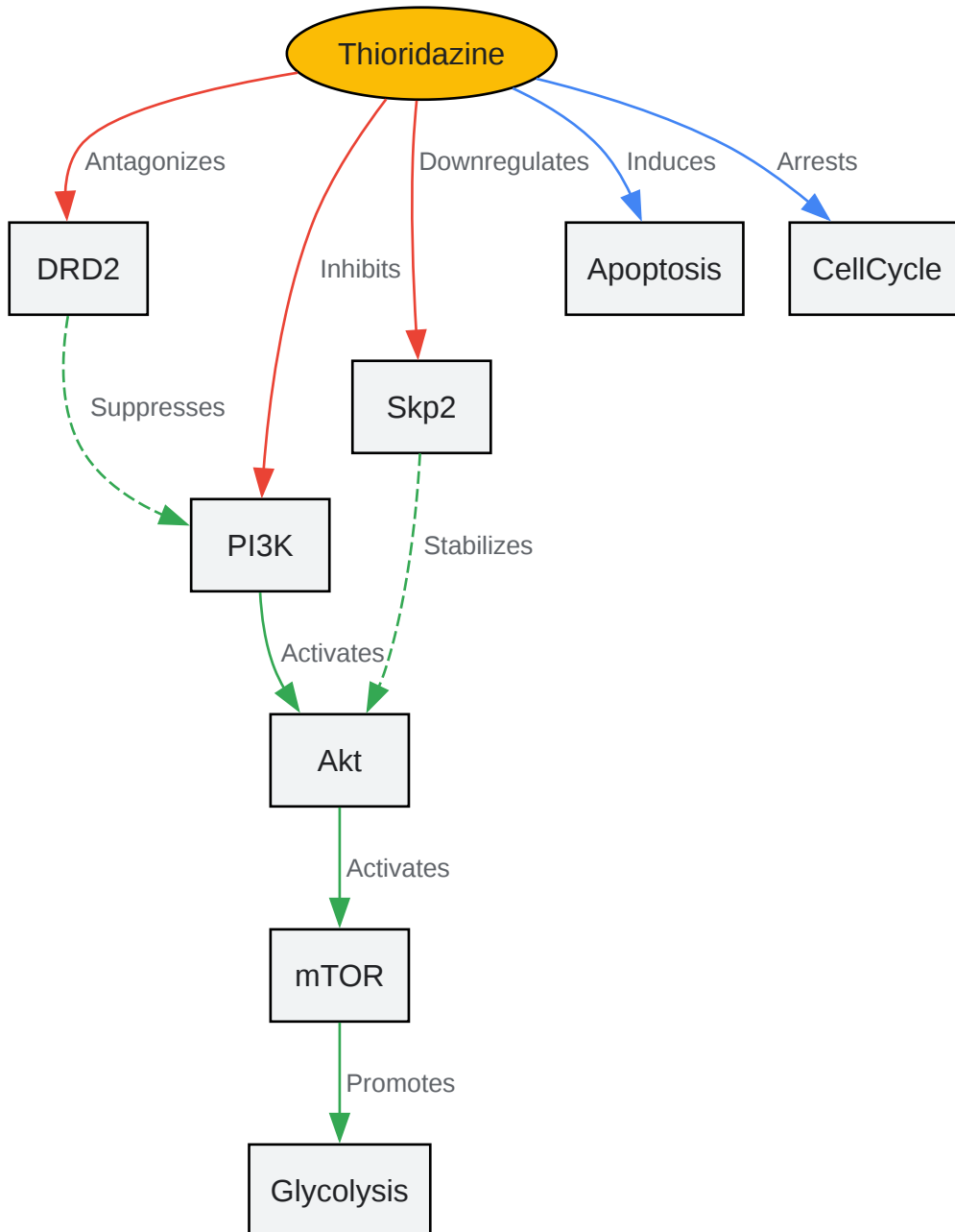
Apoptosis Analysis via Flow Cytometry (Cancer Research)

This protocol measures programmed cell death induction in cancer cells [4] [1].

- **Cell Treatment:** Treat cancer cells (e.g., cervical HeLa, endometrial HEC-1-A) with TZ (e.g., 15 µM) for 24 hours [4].
- **Cell Staining:** Harvest cells, stain with FITC-labeled Annexin V and Propidium Iodide (PI) [4].
- **Flow Cytometry:** Analyze stained cells using a flow cytometer. FITC-Annexin V detects phosphatidylserine externalization (early apoptosis), PI detects loss of membrane integrity (late apoptosis/necrosis) [4] [1].
- **Data Interpretation:** Quantify cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), necrotic (Annexin V-/PI+) [1].

Signaling Pathways in Cancer

Thioridazine's anticancer and resistance-reversal effects primarily involve inhibition of the PI3K/Akt/mTOR pathway and downregulation of Skp2. The diagram below illustrates these interconnected mechanisms.



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Thioridazine's multi-mechanistic action makes it a promising candidate for overcoming multidrug resistance. Its potential is particularly compelling in tuberculosis and oncology, where it can restore the efficacy of

existing treatments.

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